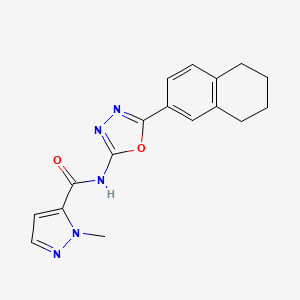

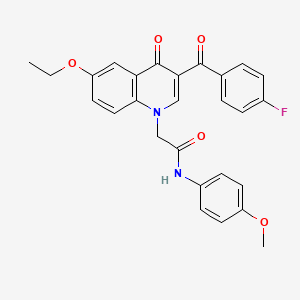

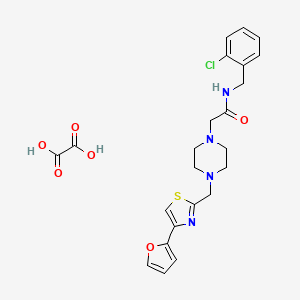

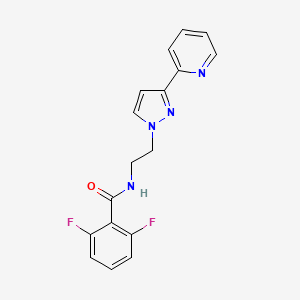

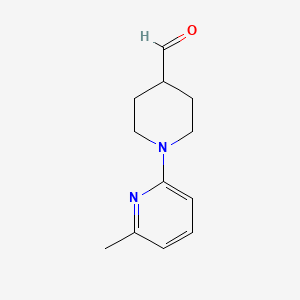

1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis

- Microwave-assisted synthesis techniques have been applied to similar compounds, yielding derivatives with bactericidal, pesticidal, herbicidal, and antimicrobial activities, significantly reducing reaction times compared to conventional methods (Hu et al., 2011).

Tumor Inhibitory and Antioxidant Activity

- Derivatives of similar compounds have shown promise in tumor inhibitory and antioxidant activities. This includes their ability to combat liver cancer cells and exhibit scavenging potency higher than ascorbic acid (Hamdy et al., 2013).

Anticancer Evaluation

- Some analogs have been evaluated for their anticancer properties. This includes the synthesis of compounds reacting with various agents and showing potential as anticancer agents (Gouhar & Raafat, 2015).

Molecular Interaction Studies

- Molecular interaction studies of similar compounds with receptors, like the CB1 cannabinoid receptor, have been conducted. These studies include conformational analysis, pharmacophore models, and structure-activity relationship models (Shim et al., 2002).

Antimicrobial Activity

- Synthesis of derivatives with antimicrobial activity has been reported. These studies focus on the synthesis techniques and evaluate the compounds' effectiveness against various microbial strains (Aytemi̇r et al., 2003).

Ni(II) Complexes with Schiff Base Ligands

- Ni(II) complexes containing similar compounds have been studied for their interaction with DNA/protein and cytotoxicity. These studies include spectroscopic investigations and in vitro assays against various cell lines (Yu et al., 2017).

Synthesis and Characterization for Anticancer Evaluation

- The synthesis and characterization of compounds for anticancer evaluation involve the use of starting materials and a series of steps to obtain active compounds with potential anticancer properties (Salahuddin et al., 2014).

Computational and Pharmacological Evaluation

- Computational and pharmacological evaluations of novel derivatives, including toxicity assessment, tumor inhibition, and antioxidant actions, have been conducted. This includes docking studies against various targets and investigation of compounds for their various potentials (Faheem, 2018).

Synthesis and Characterization of 'Research Chemicals'

- Research has also focused on the synthesis and characterization of 'research chemicals' for correct identification and differentiation from regioisomers. This includes extensive analytical characterization using various methods (McLaughlin et al., 2016).

Anticancer Agents as Potential Akt and FAK Inhibitors

- Design, synthesis, and evaluation of anticancer agents, focusing on their potential as inhibitors of specific enzymes like Akt and FAK, have been explored. These studies include in vitro and in silico evaluations, assessing the effects on apoptosis, mitochondrial membrane potential, and morphological changes in cell lines (Altıntop et al., 2018).

Antimycobacterial Activity of Substituted Isosteres

- Studies on the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids have been conducted. These compounds were tested against Mycobacterium tuberculosis, with some exhibiting activities stronger than standard treatments (Gezginci et al., 1998).

properties

IUPAC Name |

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-14(8-9-18-22)15(23)19-17-21-20-16(24-17)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANWPVDZACYIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)

![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)

![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)

![N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848569.png)

![N-Boc-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2848570.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)